(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H19ClN4O3 and a molecular weight of 374.82 g/mol . This compound is known for its role as an intermediate in the synthesis of pharmaceutical agents, particularly those related to antineoplastic (anti-cancer) treatments .
Preparation Methods
The synthesis of (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of (3-chloropyrazin-2-yl)methanamine hydrochloride with Z-Pro-OH in the presence of triethylamine and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in dichloromethane at 0°C, followed by stirring at room temperature . The product is then purified using silica gel chromatography with a heptane/ethyl acetate mixture .
Chemical Reactions Analysis
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyrazine moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: It is used in the study of biochemical pathways and interactions due to its structural properties.
Medicine: As an intermediate in the synthesis of antineoplastic agents, it plays a crucial role in the development of cancer treatments.
Industry: It is utilized in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell growth and proliferation, making it valuable in antineoplastic therapy.
Comparison with Similar Compounds
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
Benzyl carbamate: Another compound with a benzyl group and carbamate functionality, used in organic synthesis.
tert-Butyl carbamate: Similar in structure but with a tert-butyl group instead of a benzyl group, used in the synthesis of N-Boc-protected anilines.
Phenyl carbamate: Contains a phenyl group and is used in various chemical reactions and synthesis processes.
These comparisons highlight the unique structural features and applications of this compound, particularly its role in pharmaceutical synthesis and research.
Properties
CAS No. |
1418307-17-1 |
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Molecular Formula |
C18H19ClN4O3 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
benzyl 2-[(3-chloropyrazin-2-yl)methylcarbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H19ClN4O3/c19-16-14(20-8-9-21-16)11-22-17(24)15-7-4-10-23(15)18(25)26-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,15H,4,7,10-12H2,(H,22,24) |
InChI Key |
FGJFNCMHEQQNJP-UHFFFAOYSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC3=NC=CN=C3Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC3=NC=CN=C3Cl |
Origin of Product |
United States |
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